molecular formula C13H16F3NO2 B6276278 3-(3-ethylphenyl)azetidine, trifluoroacetic acid CAS No. 1443238-95-6

3-(3-ethylphenyl)azetidine, trifluoroacetic acid

Cat. No.: B6276278
CAS No.: 1443238-95-6
M. Wt: 275.3
InChI Key:
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Description

3-(3-ethylphenyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique reactivity. Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylphenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic amounts of gold complexes, such as Au(PPh3)(NTf2), and oxidizing agents like 3,5-dichloropyridine N-oxide . Methanesulfonic acid is often used as a solvent and catalyst in these reactions .

Major Products Formed

The major products formed from these reactions include spiro-3-furanones, enol triflates, and other functionally decorated heterocyclic compounds .

Scientific Research Applications

3-(3-ethylphenyl)azetidine, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ethylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it an excellent candidate for various synthetic transformations and applications in medicinal chemistry .

Properties

CAS No.

1443238-95-6

Molecular Formula

C13H16F3NO2

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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